N~1~-(1,3-benzothiazol-2-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
Description
N~1~-(1,3-Benzothiazol-2-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic small molecule characterized by a propanamide linker connecting two heterocyclic moieties: 1,3-benzothiazole and 4-oxo-1,2,3-benzotriazin-3(4H)-yl. The benzothiazole group is a bicyclic aromatic system containing sulfur and nitrogen, often associated with bioactivity in medicinal chemistry (e.g., antitumor, antimicrobial properties) . The benzotriazinone moiety, a triazine fused to a benzene ring with a ketone oxygen, is known for its role in enzyme inhibition and agrochemical applications . The propanamide linker provides structural flexibility, enabling interactions with diverse biological targets.
This compound’s synthesis likely involves coupling a benzothiazole-2-amine derivative with a propanamide intermediate bearing the benzotriazinone group, analogous to methods described for related compounds (e.g., refluxing with potassium carbonate in acetone) .
Properties
Molecular Formula |
C17H13N5O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C17H13N5O2S/c23-15(19-17-18-13-7-3-4-8-14(13)25-17)9-10-22-16(24)11-5-1-2-6-12(11)20-21-22/h1-8H,9-10H2,(H,18,19,23) |
InChI Key |
TZCGGNXQWVKVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Electronic Differences
Heterocyclic Moieties: The benzothiazole group in the target compound provides a planar, electron-rich aromatic system, favoring interactions with hydrophobic protein pockets. The benzotriazinone moiety in the target compound differs from the quinazolinone in compound 847587-46-6 ().
Substituent Effects :
- The absence of a sulfone group (cf. ) in the target compound reduces polarity, possibly enhancing blood-brain barrier penetration relative to sulfone-containing analogs .
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